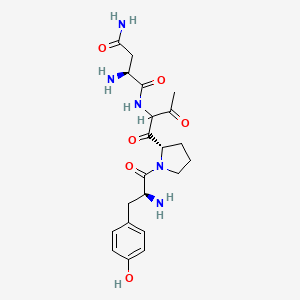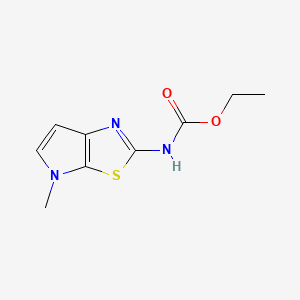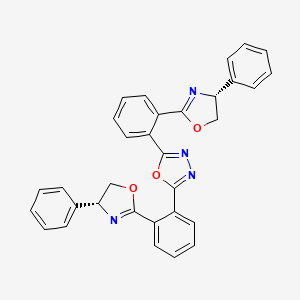
2,5-Bis(2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole is a complex organic compound known for its unique structural and photophysical properties This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is the Sonogashira cross-coupling reaction, which involves the coupling of dibrominated or diiodinated thiophenes with arylacetylenes . This method allows for the formation of the desired compound with high efficiency and yield. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve large-scale synthesis.
Chemical Reactions Analysis
2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl rings.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. Additionally, its photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound’s ability to undergo various chemical reactions also makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are attributed to its extended π-conjugated system, which allows for efficient absorption and emission of light . This property is crucial for its applications in fluorescence imaging and optoelectronics. Additionally, the presence of oxazolyl and phenyl groups in its structure may facilitate interactions with biological molecules, making it useful for studying molecular recognition and binding events.
Comparison with Similar Compounds
2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as 2,5-bis(phenylethynyl)thiophene and its derivatives . These compounds share similar structural features, such as the presence of phenyl and heterocyclic groups, but differ in their specific functional groups and photophysical properties. The unique combination of oxazolyl and oxadiazole moieties in 2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole sets it apart from other compounds and contributes to its distinct characteristics and applications.
Properties
Molecular Formula |
C32H24N4O3 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
2,5-bis[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H24N4O3/c1-3-11-21(12-4-1)27-19-37-29(33-27)23-15-7-9-17-25(23)31-35-36-32(39-31)26-18-10-8-16-24(26)30-34-28(20-38-30)22-13-5-2-6-14-22/h1-18,27-28H,19-20H2/t27-,28-/m0/s1 |
InChI Key |
HIQQZDOARGPLNO-NSOVKSMOSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12899563.png)
![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
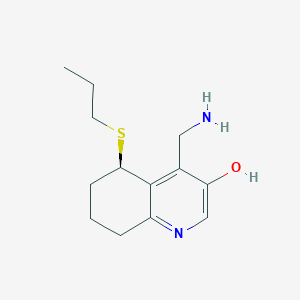
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
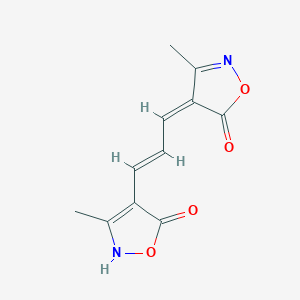
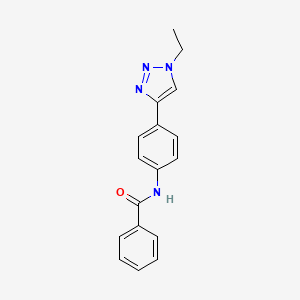
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
